molecular formula C10H12O3 B1361442 4-Methoxy-3-(methoxymethyl)benzaldehyde CAS No. 76646-41-8

4-Methoxy-3-(methoxymethyl)benzaldehyde

Cat. No.: B1361442
CAS No.: 76646-41-8
M. Wt: 180.2 g/mol
InChI Key: SSPSDHKFVVPEOE-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring methoxy and methoxymethyl substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-(methoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with formaldehyde and methanol under acidic conditions. This process typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the methoxymethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products

    Oxidation: 4-Methoxy-3-(methoxymethyl)benzoic acid.

    Reduction: 4-Methoxy-3-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(methoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. The methoxy and methoxymethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    3-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its reactivity.

    4-Methoxy-3-methylbenzaldehyde: Contains a methyl group instead of a methoxymethyl group, leading to different chemical properties.

Uniqueness

4-Methoxy-3-(methoxymethyl)benzaldehyde is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

4-methoxy-3-(methoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPSDHKFVVPEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351736
Record name 4-methoxy-3-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76646-41-8
Record name 4-methoxy-3-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key structural features of 4-Methoxy-3-(methoxymethyl)benzaldehyde?

A1: this compound is an organic compound characterized by a benzene ring with three substituents:

    Q2: What types of intermolecular interactions are observed in the crystal structure of this compound?

    A2: The crystal structure analysis reveals that the only intermolecular interactions present are very weak C-H⋯π interactions []. This suggests that the molecules pack relatively loosely in the solid state, primarily influenced by van der Waals forces.

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